molecular formula C21H25N3O5S B2562797 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide CAS No. 1105229-25-1

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2562797
CAS No.: 1105229-25-1
M. Wt: 431.51
InChI Key: SALCWSQABDQNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide is a high-purity chemical reagent designed for research and development applications. This compound features a unique molecular structure incorporating an isothiazolidine-1,1-dioxide moiety and an oxalamide linker, which may be of significant interest in medicinal chemistry and pharmacology for the design and synthesis of novel bioactive molecules. While specific biological data for this compound is not available in the public domain, its structural components are found in compounds investigated for various therapeutic targets. The presence of the oxalamide functional group, in particular, is a motif seen in the development of enzyme inhibitors and receptor agonists/antagonists . Researchers can leverage this compound as a key intermediate or a building block in the exploration of new chemical entities, particularly in high-throughput screening assays and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-29-19-11-10-17(24-13-6-14-30(24,27)28)15-18(19)23-21(26)20(25)22-12-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALCWSQABDQNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Key Substituents Biological/Industrial Role Key Data Reference
Target Compound N1: 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl; N2: 3-Phenylpropyl Not reported
N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide N1: 4-Chlorophenyl; N2: Piperidinyl-thiazolyl HIV entry inhibition LC-MS: 423.26 (M+H+); HPLC: >95% purity; Yield: 46%
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-Dimethoxybenzyl; N2: Pyridinylethyl Umami flavor enhancer NOEL: 100 mg/kg/day (rat); CAS 745047-53-4
N1-(3-Phenylpropyl)-N2-(Benzyloxy)oxalamide N1: 3-Phenylpropyl; N2: Benzyloxy Soluble epoxide hydrolase inhibitor Purity: >90%; Synthesis via carbamate coupling
N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)oxalamide N1: 4-Methoxyphenethyl; N2: 2-Methoxyphenyl Synthetic intermediate (no reported bioactivity) Yield: 35%; LC-MS confirmed

Key Observations:

Antiviral Activity : Compounds with 4-chlorophenyl and heterocyclic groups (e.g., thiazole-piperidine) exhibit HIV inhibitory properties, likely due to target-specific interactions (e.g., CD4-binding site) . The target compound lacks these substituents, suggesting divergent applications.

Flavor Enhancement: S336 and related analogs (e.g., 2,4-dimethoxybenzyl groups) activate umami taste receptors (hTAS1R1/hTAS1R3) .

Enzyme Inhibition : 3-Phenylpropyl -containing oxalamides (e.g., compound 3 in ) inhibit soluble epoxide hydrolase, a target in inflammatory diseases. The target’s 3-phenylpropyl group suggests possible overlap in enzyme modulation.

Synthetic Accessibility : Yields for oxalamides vary widely (35–55%), influenced by steric hindrance (e.g., bulky isothiazolidin groups) or isomer formation (e.g., 1:1 mixtures in ).

Pharmacological and Toxicological Profiles

Key Insights:

  • Safety: S336’s high NOEL (100 mg/kg/day) supports its regulatory approval as a flavor additive . The target compound’s isothiazolidin dioxide group, a sulfone derivative, may reduce toxicity compared to halogenated analogs (e.g., 4-chlorophenyl).
  • Metabolism : Oxalamides generally undergo hydrolysis and oxidation , but electron-withdrawing groups (e.g., sulfones) could slow degradation, extending half-life.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide, and how can purity (>90%) be ensured?

  • Methodology :

  • Step 1 : Coupling reactions using brominated intermediates (e.g., 3-phenylpropyl bromide) with oxalamide precursors in dimethylformamide (DMF) under basic conditions (triethylamine) to form the oxalamide bond .
  • Step 2 : Purification via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
  • Step 3 : Validation using high-resolution mass spectrometry (HRMS) and 1H^1H-NMR to confirm structural integrity and purity .

Q. How can spectroscopic techniques (e.g., 1H^1H-NMR, LC-MS) be applied to characterize this compound?

  • Methodology :

  • 1H^1H-NMR : Use DMSO-d6d_6 at elevated temperatures (50°C) to resolve broad peaks from NH groups. Key signals include aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.7 ppm), and alkyl chains (δ 1.1–3.4 ppm) .
  • LC-MS : Electrospray ionization (ESI+) in positive ion mode to detect [M+H]+ ions. Compare calculated and observed m/z values (e.g., deviation < 0.01 Da) .

Q. What purification strategies are effective for removing byproducts in oxalamide synthesis?

  • Methodology :

  • Recrystallization : Use DMSO/water mixtures (2:1) for high-yield recrystallization .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 90% purity threshold) to isolate stereoisomers or minor impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with varying substituents (e.g., chloro, nitro, methoxy) on the phenyl ring. Test inhibitory activity against targets like soluble epoxide hydrolase (sEH) using fluorometric assays .
  • Data Analysis : Correlate electronic effects (Hammett σ values) with IC50_{50} values to identify pharmacophoric groups .

Q. What computational approaches can predict binding interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., sEH’s catalytic triad). Validate with molecular dynamics (MD) simulations .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and identify key residues (e.g., hydrogen bonds with Asp335 in sEH) .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Methodology :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Use LC-MS to quantify metabolites .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .

Experimental Design & Data Analysis

Q. What controls are critical in assays measuring this compound’s enzyme inhibition?

  • Methodology :

  • Positive Controls : Include known inhibitors (e.g., t-TUCB for sEH) to validate assay conditions .
  • Negative Controls : Use DMSO-only wells to account for solvent effects on enzyme activity .

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Methodology :

  • Quality Control : Implement strict reaction monitoring (TLC/RF tracking) and standardized workup protocols .
  • Statistical Analysis : Apply ANOVA to compare yields/purity across batches and identify critical parameters (e.g., reaction temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.